molecular formula C38H69NO14 B14858760 (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-12,13-dihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-14-((R)-1-hydroxyethyl)-7-methoxy-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-12,13-dihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-14-((R)-1-hydroxyethyl)-7-methoxy-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione

Cat. No.: B14858760
M. Wt: 764.0 g/mol
InChI Key: BLPFDXNVUDZBII-KTDRUCRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(14R)-14-Hydroxy Clarithromycin is a derivative of clarithromycin, a macrolide antibiotic. Clarithromycin is widely used to treat various bacterial infections, including respiratory tract infections, skin infections, and Helicobacter pylori infections . The (14R)-14-Hydroxy derivative is an active metabolite of clarithromycin, contributing to its antibacterial activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (14R)-14-Hydroxy Clarithromycin involves the hydroxylation of clarithromycin. This can be achieved through microbial transformation or chemical synthesis. In microbial transformation, specific strains of microorganisms are used to introduce the hydroxyl group at the 14th position of clarithromycin. Chemical synthesis involves the use of reagents such as sodium borohydride and hydrogen peroxide under controlled conditions to achieve the desired hydroxylation .

Industrial Production Methods: Industrial production of (14R)-14-Hydroxy Clarithromycin typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the hydroxylated product. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: (14R)-14-Hydroxy Clarithromycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(14R)-14-Hydroxy Clarithromycin has several scientific research applications:

Mechanism of Action

(14R)-14-Hydroxy Clarithromycin exerts its antibacterial effects by binding to the 50S ribosomal subunit of susceptible bacteria. This binding inhibits peptidyl transferase activity, interfering with amino acid translocation during protein synthesis. The compound may be bacteriostatic or bactericidal, depending on the organism and drug concentration. The hydroxylation at the 14th position enhances its binding affinity and antibacterial activity .

Comparison with Similar Compounds

Uniqueness: (14R)-14-Hydroxy Clarithromycin is unique due to its enhanced antibacterial activity and improved pharmacokinetic properties compared to clarithromycin. The hydroxylation at the 14th position increases its stability and efficacy against resistant bacterial strains .

Properties

Molecular Formula

C38H69NO14

Molecular Weight

764.0 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12,13-dihydroxy-14-[(1R)-1-hydroxyethyl]-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C38H69NO14/c1-18-16-37(9,48-14)32(53-35-28(42)25(39(11)12)15-19(2)49-35)21(4)29(51-26-17-36(8,47-13)31(44)24(7)50-26)22(5)34(45)52-33(23(6)40)38(10,46)30(43)20(3)27(18)41/h18-26,28-33,35,40,42-44,46H,15-17H2,1-14H3/t18-,19-,20+,21+,22-,23-,24+,25+,26+,28-,29+,30-,31+,32-,33-,35+,36-,37-,38+/m1/s1

InChI Key

BLPFDXNVUDZBII-KTDRUCRASA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)OC)C)C)O)(C)O)[C@@H](C)O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O)N(C)C

Canonical SMILES

CC1CC(C(C(O1)OC2C(C(C(C(=O)OC(C(C(C(C(=O)C(CC2(C)OC)C)C)O)(C)O)C(C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)O)N(C)C

Origin of Product

United States

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